3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
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Overview
Description
3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid is an organic compound with a complex structure It is characterized by the presence of a benzoic acid core substituted with dimethyl groups and a tert-butoxycarbonyl (Boc) protected amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Substitution Reaction: Introduction of dimethyl groups at the 3 and 5 positions of the benzoic acid core.
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected amine is then coupled with the benzoic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the benzoic acid core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to interact with various biological targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzoic acid: Lacks the Boc-protected amine group.
4-Aminomethylbenzoic acid: Lacks the dimethyl substitutions.
Boc-protected amines: Similar in terms of the protective group but differ in the core structure.
Uniqueness
3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid is unique due to the combination of dimethyl substitutions and the Boc-protected amine group, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
3,5-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-9-6-11(13(17)18)7-10(2)12(9)8-16-14(19)20-15(3,4)5/h6-7H,8H2,1-5H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKDEKSLLKIKSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CNC(=O)OC(C)(C)C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253630-30-5 |
Source
|
Record name | 4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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